4-Phenyl-2-(thiophene-2-amido)thiophene-3-carboxylic acid
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Overview
Description
4-Phenyl-2-(thiophene-2-amido)thiophene-3-carboxylic acid is a complex organic compound with the molecular formula C16H11NO3S2 It is characterized by the presence of a phenyl group, two thiophene rings, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-2-(thiophene-2-amido)thiophene-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with phenyl-substituted intermediates. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs while maintaining the integrity of the compound .
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-2-(thiophene-2-amido)thiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiol derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
4-Phenyl-2-(thiophene-2-amido)thiophene-3-carboxylic acid has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Mechanism of Action
The mechanism of action of 4-Phenyl-2-(thiophene-2-amido)thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: A simpler thiophene derivative with fewer functional groups.
Phenylthiophene: Contains a phenyl group attached to a thiophene ring but lacks the amido and carboxylic acid groups.
2-Aminothiophene: Features an amino group on the thiophene ring, offering different reactivity and applications.
Uniqueness
Its structure allows for interactions with various biological targets, making it a valuable compound in both research and industrial contexts .
Properties
IUPAC Name |
4-phenyl-2-(thiophene-2-carbonylamino)thiophene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3S2/c18-14(12-7-4-8-21-12)17-15-13(16(19)20)11(9-22-15)10-5-2-1-3-6-10/h1-9H,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBBXJQPKIEORI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=C2C(=O)O)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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